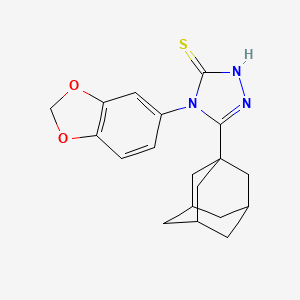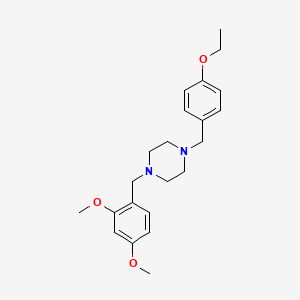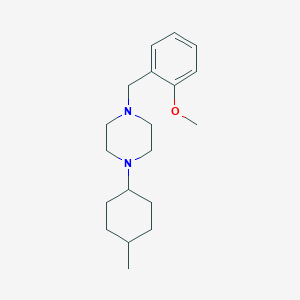![molecular formula C21H32N2O3 B10879284 3-Cyclopentyl-1-[4-(2,4-dimethoxybenzyl)piperazin-1-yl]propan-1-one](/img/structure/B10879284.png)
3-Cyclopentyl-1-[4-(2,4-dimethoxybenzyl)piperazin-1-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-CYCLOPENTYL-1-[4-(2,4-DIMETHOXYBENZYL)PIPERAZINO]-1-PROPANONE is a complex organic compound that features a cyclopentyl group, a piperazine ring, and a dimethoxybenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOPENTYL-1-[4-(2,4-DIMETHOXYBENZYL)PIPERAZINO]-1-PROPANONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Attachment of the Dimethoxybenzyl Group: The dimethoxybenzyl group can be introduced via a nucleophilic substitution reaction, where the piperazine nitrogen attacks a suitable electrophile, such as a benzyl halide.
Formation of the Cyclopentyl Group: The cyclopentyl group can be introduced through a Grignard reaction or other suitable organometallic coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-CYCLOPENTYL-1-[4-(2,4-DIMETHOXYBENZYL)PIPERAZINO]-1-PROPANONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen or the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-CYCLOPENTYL-1-[4-(2,4-DIMETHOXYBENZYL)PIPERAZINO]-1-PROPANONE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its effects on various receptors and enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-CYCLOPENTYL-1-[4-(2,4-DIMETHOXYBENZYL)PIPERAZINO]-1-PROPANONE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-CYCLOPENTYL-1-[4-(2,3-DIMETHOXYBENZYL)PIPERAZINO]-1-PROPANONE
- 3-CYCLOPENTYL-1-[4-(2,5-DIMETHOXYBENZYL)PIPERAZINO]-1-PROPANONE
Uniqueness
3-CYCLOPENTYL-1-[4-(2,4-DIMETHOXYBENZYL)PIPERAZINO]-1-PROPANONE is unique due to the specific positioning of the dimethoxy groups on the benzyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to different pharmacological profiles and applications compared to its analogs.
Properties
Molecular Formula |
C21H32N2O3 |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
3-cyclopentyl-1-[4-[(2,4-dimethoxyphenyl)methyl]piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C21H32N2O3/c1-25-19-9-8-18(20(15-19)26-2)16-22-11-13-23(14-12-22)21(24)10-7-17-5-3-4-6-17/h8-9,15,17H,3-7,10-14,16H2,1-2H3 |
InChI Key |
XIYBNULAIOUNAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCN(CC2)C(=O)CCC3CCCC3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-phenylpropanamide](/img/structure/B10879203.png)
![methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-5-oxo-4-{1-[(tetrahydrofuran-2-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10879216.png)
![N-(2,5-dimethoxyphenyl)-2-[(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10879218.png)

![6,7-dimethoxy-3-[(3-methylphenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B10879234.png)
![4-(1,3-benzodioxol-5-yl)-14,14-dimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B10879240.png)
![(2E)-N-[(2,4-dimethyl-6-nitrophenyl)carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B10879241.png)
![N-{2-[(5-Nitropyridin-2-YL)amino]ethyl}-2-[(1-phenyl-1,2,4-triazol-3-YL)sulfanyl]acetamide](/img/structure/B10879246.png)
![4-Methoxy-N-[N'-(4-methoxy-benzoyl)-hydrazinocarbothioyl]-benzamide](/img/structure/B10879247.png)
![N-({2-[(5-chloro-2-methoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)-3,4-difluorobenzamide](/img/structure/B10879250.png)

![2-(4-Bromophenoxy)-1-[4-(2,3-dimethoxybenzyl)piperazin-1-yl]ethanone](/img/structure/B10879274.png)


